molecular formula C16H25N3O B248082 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No. B248082
M. Wt: 275.39 g/mol
InChI Key: XHJPSILVYWQALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, commonly known as DMPP, is a synthetic compound that has gained significant attention in the field of pharmacology. It is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been studied for its potential therapeutic applications.

Mechanism of Action

DMPP acts as a positive allosteric modulator of the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, which is involved in the regulation of cognitive function and memory. By binding to a specific site on the receptor, DMPP enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
DMPP has been shown to have a number of biochemical and physiological effects, including improved cognitive function and memory, increased neurotransmitter release, and reduced inflammation. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of DMPP is its specificity for the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, which allows for more targeted studies of the receptor and its role in cognitive function. However, one limitation is the lack of selectivity for other N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide subtypes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on DMPP, including further investigation of its therapeutic potential in cognitive disorders, as well as its potential use as a tool for studying the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide and its role in cognitive function. Additionally, there is potential for the development of more selective and potent compounds that target the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide.

Synthesis Methods

DMPP can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzylamine with 4-methylpiperazine and subsequent acylation with propanoyl chloride.

Scientific Research Applications

DMPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in animal models, and clinical trials are currently underway to investigate its efficacy in humans.

properties

Product Name

N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C16H25N3O/c1-13-4-5-15(12-14(13)2)17-16(20)6-7-19-10-8-18(3)9-11-19/h4-5,12H,6-11H2,1-3H3,(H,17,20)

InChI Key

XHJPSILVYWQALM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C)C

Origin of Product

United States

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